molecular formula C21H17N3O6 B1677076 OB-1

OB-1

Cat. No.: B1677076
M. Wt: 407.4 g/mol
InChI Key: UJHGRDVYTTVJFD-UHFFFAOYSA-N
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Description

The compound “OB-1” is known as a fluorescent whitening agent. It is widely used in various industries to enhance the brightness and whiteness of materials. The chemical name of this compound is 2,2’-(1,2-ethenediyldi-4,1-phenylene)bisbenzoxazole. This compound is particularly effective in absorbing ultraviolet light and re-emitting it as visible blue light, which helps to counteract yellowing and improve the appearance of products.

Scientific Research Applications

OB-1 has a wide range of applications in scientific research:

Future Directions

The future directions for this compound and similar imidazole-containing compounds could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs and treatments for various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OB-1 involves several steps. One common method starts with 2-benzooxazolone and p-methyl benzoic acid as raw materials. These are reacted at temperatures between 170°C and 220°C in the presence of a solvent and boric acid as a catalyst. The reaction typically lasts for 8-15 hours. The resulting product, 4-(methylphenyl)benzooxazole, is then further reacted with sulfur at temperatures between 240°C and 270°C for 3-5 hours. During this process, hydrogen sulfide is removed, and the final product is refined using trichlorobenzene .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization and filtration to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

OB-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the structure of this compound, affecting its optical properties.

    Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzoxazole derivatives, while reduction can produce various reduced forms of this compound.

Comparison with Similar Compounds

OB-1 is unique compared to other fluorescent whitening agents due to its high thermal stability and strong fluorescence. Similar compounds include:

    Fluorescent Brightener 184: Known for its use in textiles and detergents.

    Fluorescent Brightener 351: Commonly used in paper and plastic industries.

    Fluorescent Brightener 220: Utilized in various industrial applications for its brightening effects.

This compound stands out due to its superior performance in high-temperature applications and its ability to provide a strong whitening effect with minimal addition .

Properties

IUPAC Name

ethyl 5-(3-methyl-5-nitroimidazol-4-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6/c1-3-28-21(25)17-15-11-14(29-20-19(24(26)27)22-12-23(20)2)9-10-16(15)30-18(17)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHGRDVYTTVJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC3=C(N=CN3C)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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